GSK137647A
Overview
Description
GSK 137647, also known as GSK137647A, is a potent and selective agonist for the free fatty acid receptor 4 (FFA4 or GPR120). It activates FFA4 with pEC50 values of 6.3, 6.2, and 6.1 for human, mouse, and rat FFA4, respectively. Notably, its activity against FFA1, FFA2, and FFA3 is less pronounced (pEC50 < 4.5) .
Mechanism of Action
Target of Action
GSK137647A is a potent, selective free fatty acid receptor 4 (FFA4) agonist . FFA4, also known as GPR120, is a G-protein coupled receptor that is involved in mediating the effects of long-chain fatty acids .
Mode of Action
This compound interacts with its target, FFA4, to induce a series of downstream effects. It has pEC50 values of 6.3, 6.2, and 6.1 for human, mouse, and rat FFA4, respectively . This indicates that this compound has a high affinity for the FFA4 receptor across these species.
Biochemical Pathways
Upon binding to the FFA4 receptor, this compound influences several biochemical pathways. It induces insulin secretion and inhibits epithelial ion transport . These actions are related to the regulation of glucose homeostasis and the anti-inflammatory response .
Result of Action
This compound has been shown to have significant effects on cell differentiation. Specifically, it increases the mineralization of bone mesenchymal stem cells (BMSCs) differentiated osteoblasts and elevates the alkaline phosphatase (ALP) activity in a time-dependent manner . Moreover, this compound decreases the adipogenic differentiation of BMSCs .
Biochemical Analysis
Biochemical Properties
GSK137647A interacts with the FFA4 receptor, a G protein-coupled receptor expressed in intestine, adipocytes, and pro-inflammatory macrophages . It acts as a selective agonist of FFA4, with EC50 values of 0.5, 0.63, and 0.79 µM for human, mouse, and rat receptors, respectively .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It induces insulin secretion and inhibits epithelial ion transport . In macrophages, this compound reduces the production of nitric oxide without affecting cell viability . In Caco-2 cells, it alleviates response to inflammatory stimuli and induces secretion of IL-6 .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the FFA4 receptor. As a selective agonist, it binds to the receptor and triggers a series of downstream effects, including the induction of insulin secretion and the inhibition of epithelial ion transport .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. In one study, this compound (1 mg/kg; i.p.; twice daily, for 7 days; C57BL/6 mice) was shown to alleviate colitis in TNBS- and DSS-treated mice .
Subcellular Localization
Given its role as a selective FFA4 agonist, it is likely that it is localized to the areas where the FFA4 receptor is expressed, such as the intestine, adipocytes, and pro-inflammatory macrophages .
Preparation Methods
Industrial Production:: Information on large-scale industrial production methods for GSK 137647 remains limited. it is typically synthesized through specialized processes in research laboratories.
Chemical Reactions Analysis
Reactions:: GSK 137647 may undergo various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions::Oxidation: Oxidizing agents (e.g., peroxides, chromates)
Reduction: Reducing agents (e.g., hydrides, metal catalysts)
Substitution: Nucleophiles (e.g., amines, alkoxides)
Major Products:: The major products resulting from these reactions are not explicitly reported in the literature.
Scientific Research Applications
GSK 137647 has diverse applications across scientific disciplines:
Chemistry: As an FFA4 agonist, it serves as a valuable tool for studying lipid metabolism and signaling pathways.
Biology: Researchers explore its impact on cellular responses, inflammation, and insulin secretion.
Medicine: GSK 137647’s anti-inflammatory properties make it relevant for potential therapeutic interventions.
Industry: Its use in drug discovery and development is an active area of investigation.
Comparison with Similar Compounds
While detailed comparisons are scarce, GSK 137647 stands out due to its selective FFA4 activity. Similar compounds include other FFA receptor agonists, but their distinct profiles warrant further exploration.
Properties
IUPAC Name |
4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-11-9-12(2)16(13(3)10-11)17-21(18,19)15-7-5-14(20-4)6-8-15/h5-10,17H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUAFMNPXPXOJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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